molecular formula C26H35NO3 B4925248 N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide

N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B4925248
M. Wt: 409.6 g/mol
InChI Key: RRHDZAPINIYECO-UHFFFAOYSA-N
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Description

N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a dimethyloxane ring, a phenylpropyl group, and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common route starts with the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is then eliminated to form 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO3/c1-20(28)27(19-21-10-12-24(29-4)13-11-21)16-14-25(22-8-6-5-7-9-22)23-15-17-30-26(2,3)18-23/h5-13,23,25H,14-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHDZAPINIYECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(C1CCOC(C1)(C)C)C2=CC=CC=C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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